5-Bromothieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C6H3BrN2S . It has been studied for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of thieno[2,3-D]pyrimidin-4(3H)-ones, including 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one, has been reported in the literature . The compounds were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .Molecular Structure Analysis
The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 215.070 Da and a monoisotopic mass of 213.920029 Da .Physical And Chemical Properties Analysis
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
Anticancer Activities
This compound has been utilized in the design and synthesis of new molecules targeting VEGFR-2 , a key receptor in cancer growth and metastasis. The derivatives of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one have been tested in vitro for their abilities to inhibit VEGFR-2 and prevent cancer cell growth .
Antitubercular Agents
Researchers have synthesized and screened a number of thieno[2,3-d]pyrimidin-4(3H)-ones against Mycobacteria as part of developing new antitubercular agents. Some compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Mycobacterial Cytochrome bd Oxidase Inhibition
Thieno[2,3-D]pyrimidin-4(3H)-one derivatives have been used to generate compounds that inhibit the mycobacterial cytochrome bd oxidase, which is essential for the survival of Mycobacteria under various physiological conditions .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4-amine derivatives, have been shown to exhibit a broad range of biological and pharmacological activities, including anti-bacterial, anti-tumour, and anti-diabetic effects .
Mode of Action
It has been suggested that similar compounds may interact with their targets to inhibit key enzymes or pathways, leading to their observed effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, potentially leading to their observed biological and pharmacological activities .
Result of Action
Similar compounds have been shown to exhibit a variety of effects, including anti-bacterial, anti-tumour, and anti-diabetic activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
5-bromo-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUCJJDPOLSFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732546 |
Source
|
Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1239460-83-3 |
Source
|
Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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